2,5-Dibromo-3-fluorobenzenesulfonyl chloride

Vue d'ensemble

Description

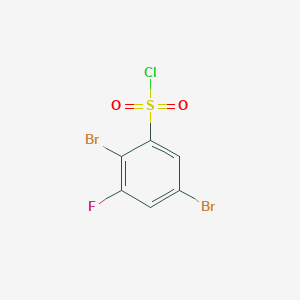

2,5-Dibromo-3-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Br2ClFO2S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups, which contribute to its reactivity and versatility.

Méthodes De Préparation

The synthesis of 2,5-Dibromo-3-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2,5-dibromo-3-fluorobenzene. One common method includes the reaction of 2,5-dibromo-3-fluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Des Réactions Chimiques

2,5-Dibromo-3-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Applications De Recherche Scientifique

Applications in Organic Synthesis

- Building Block for Complex Molecules :

-

Pharmaceutical Development :

- Synthesis of Bioactive Compounds : The compound is employed to synthesize various bioactive molecules, including potential therapeutic agents. For instance, it can be used to prepare compounds that act as inhibitors for specific enzymes or receptors involved in diseases such as cancer and inflammation .

- Example Compounds :

Case Study 1: Synthesis of CRTH2 Antagonists

Research has shown that derivatives of 2,5-Dibromo-3-fluorobenzenesulfonyl chloride can act as antagonists for the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). These compounds have been linked to therapeutic effects in treating allergic diseases such as asthma and atopic dermatitis .

Case Study 2: Optimization for Plasma Stability

In a study focusing on optimizing compounds for plasma stability, derivatives of this sulfonyl chloride were identified as potent inhibitors of cathepsin C. This highlights the compound's relevance in drug design and development for inflammatory diseases .

Mécanisme D'action

The mechanism of action of 2,5-Dibromo-3-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various chemical transformations and modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it reacts with .

Comparaison Avec Des Composés Similaires

2,5-Dibromo-3-fluorobenzenesulfonyl chloride can be compared with other similar compounds, such as:

3,5-Difluorobenzenesulfonyl chloride: This compound has two fluorine atoms instead of bromine and is used in similar applications but may exhibit different reactivity and selectivity.

2-Bromo-4-fluorobenzenesulfonyl chloride: This compound has a different substitution pattern on the aromatic ring, which can affect its chemical properties and applications.

3,4-Difluorobenzenesulfonyl chloride: Another fluorinated sulfonyl chloride with distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity in various chemical reactions and applications.

Activité Biologique

2,5-Dibromo-3-fluorobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHBrClFOS

- CAS Number : 1804416-65-6

- Molecular Weight : 296.42 g/mol

The biological activity of this compound primarily involves its role as a reactive intermediate in the synthesis of various biologically active compounds. The sulfonyl chloride group is known for its ability to form covalent bonds with nucleophiles, such as amino acids in proteins, which can modulate enzyme activity and influence cellular pathways.

Biological Activity

Research indicates that compounds derived from this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives show efficacy against bacterial strains by inhibiting bacterial growth through disruption of cellular processes.

- Anticancer Properties : Studies have demonstrated that certain analogs can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as serine proteases and kinases, affecting processes like cell cycle regulation and apoptosis.

Anticancer Activity

A study evaluated the anticancer effects of derivatives synthesized from this compound. The results indicated significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) with IC values ranging from 10 to 30 µM. The mechanism was linked to the induction of apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| A | HeLa | 15 | Apoptosis induction |

| B | MCF-7 | 20 | Cell cycle arrest |

| C | A549 | 25 | Apoptosis induction |

Enzyme Inhibition

Another study focused on the enzyme inhibition properties of the compound. It was found to effectively inhibit serine proteases with an IC value of approximately 50 µM. This inhibition was attributed to the formation of a covalent bond between the sulfonyl chloride group and the active site serine residue of the enzyme.

| Enzyme | IC (µM) | Type of Inhibition |

|---|---|---|

| Serine Protease | 50 | Covalent inhibition |

| Kinase A | 40 | Competitive inhibition |

Pharmacokinetics

The pharmacokinetic profile of derivatives suggests good absorption and distribution characteristics. Metabolism studies indicate that compounds derived from this sulfonyl chloride undergo phase I metabolism primarily through cytochrome P450 enzymes, leading to various metabolites with altered biological activity.

Propriétés

IUPAC Name |

2,5-dibromo-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClFO2S/c7-3-1-4(10)6(8)5(2-3)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLBPTANDAKLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.